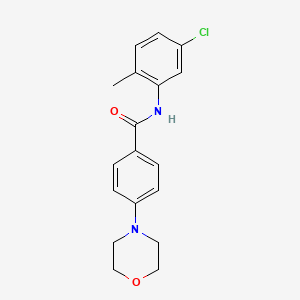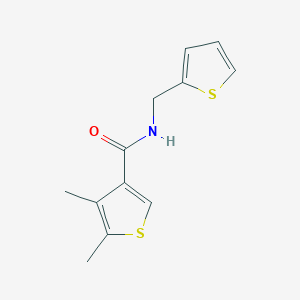![molecular formula C18H22N2O3 B4794790 N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, commonly known as "diuron," is a herbicide that belongs to the family of urea-based compounds. It was first introduced in the market in the 1950s and has since been widely used in agriculture to control the growth of weeds and grasses. Diuron is known for its long-lasting effects, making it an effective herbicide for both pre- and post-emergence applications. In recent years, diuron has also gained attention for its potential use in scientific research.
Wirkmechanismus
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This binding prevents the transfer of electrons, leading to a disruption in the photosynthetic process. As a result, the plant is unable to produce sufficient energy and eventually dies.
Biochemical and Physiological Effects
Diuron has been found to have a range of biochemical and physiological effects on plants. Studies have shown that diuron can affect the activity of enzymes involved in photosynthesis, respiration, and nitrogen metabolism. It can also lead to changes in the levels of antioxidants and reactive oxygen species in plants. Additionally, diuron has been found to affect the growth and development of plants, including their root and shoot growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using diuron in lab experiments is its specificity. Diuron targets the photosynthesis process in plants, making it a useful tool for studying the effects of herbicides on plant physiology and biochemistry. Additionally, diuron has a long-lasting effect, which allows for the study of its effects over an extended period.
However, there are also limitations to using diuron in lab experiments. One limitation is that diuron can be toxic to some plant species, making it unsuitable for use in certain experiments. Additionally, the long-lasting effects of diuron can make it difficult to conduct experiments in a controlled environment.
Zukünftige Richtungen
There are several future directions for the use of diuron in scientific research. One area of interest is the investigation of the effects of diuron on soil microorganisms and their interactions with plants. Another direction is the exploration of the potential use of diuron in the development of new herbicides with improved specificity and reduced environmental impact. Additionally, further studies are needed to fully understand the biochemical and physiological effects of diuron on plants and the environment.
Conclusion
In conclusion, diuron is a herbicide with potential applications in scientific research. Its specificity and long-lasting effects make it a useful tool for studying the effects of herbicides on plant physiology and biochemistry. However, there are also limitations to its use, and further research is needed to fully understand its effects on plants and the environment.
Wissenschaftliche Forschungsanwendungen
Diuron has been found to have potential applications in scientific research. Studies have shown that diuron can be used as a tool to study the effects of herbicides on plant physiology and biochemistry. Diuron has also been used in studies to investigate the impact of herbicides on the environment, including their effects on soil microorganisms and aquatic organisms.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-6-8-15(14(13)2)20-18(21)19-11-12-23-17-10-5-4-9-16(17)22-3/h4-10H,11-12H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSAWNAFVZTAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4794708.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794709.png)
![3-ethyl-5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794713.png)

![N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4794737.png)
![2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4794745.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4794758.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4794788.png)

![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)